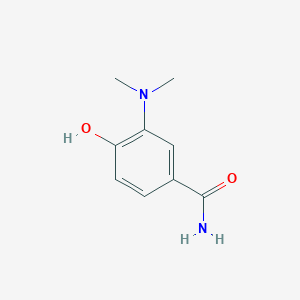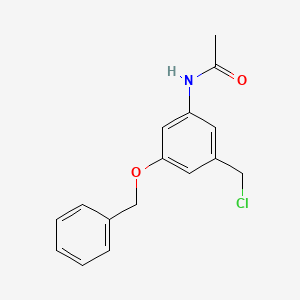
3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO2 It is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a dimethylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline typically involves the reaction of 2-cyclopropoxy-N,N-dimethylaniline with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylaniline
- 3-Tert-butoxy-2-cyclopropoxy-N,N-diethylamine
Uniqueness
3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
2-cyclopropyloxy-N,N-dimethyl-3-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-13-8-6-7-12(16(4)5)14(13)17-11-9-10-11/h6-8,11H,9-10H2,1-5H3 |
InChI-Schlüssel |
IOEFDDPBVFPIPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1OC2CC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


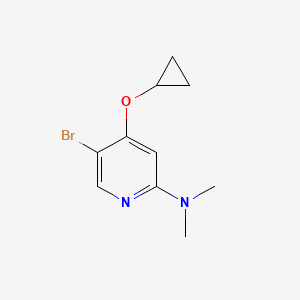
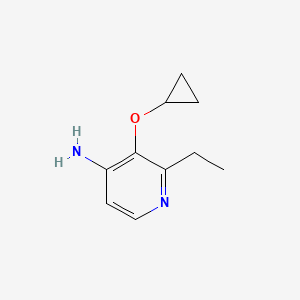
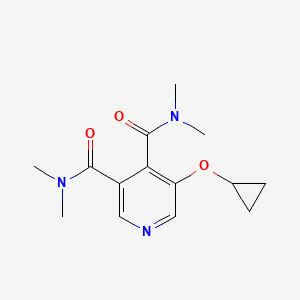
![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)
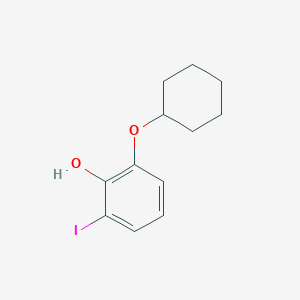
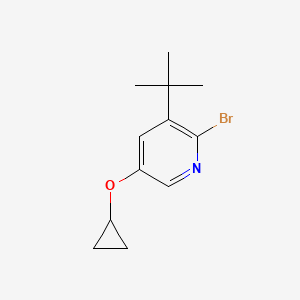
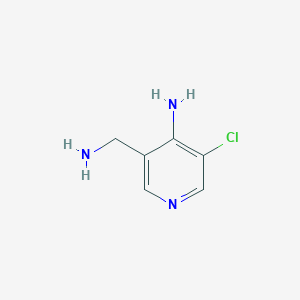
![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)
![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)

![Ethyl [5-chloro-3-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847796.png)
